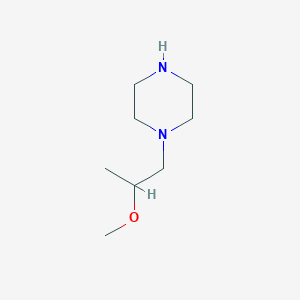
4-Isopropyl-7-methylbenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropyl-7-methylbenzofuran, commonly known as Ipomoeassin F, is a natural compound extracted from the seeds of the tropical plant, Ipomoea pes-caprae. It belongs to the benzofuran family and has gained significant attention due to its unique chemical structure and biological properties. Ipomoeassin F has shown potential as a novel anticancer agent, and its synthesis and mechanism of action have been the subject of extensive scientific research.
作用機序
Ipomoeassin F inhibits protein synthesis by targeting the eukaryotic translation initiation factor 4A (eIF4A), a protein involved in the initiation of protein synthesis. It binds to the RNA helicase domain of eIF4A, preventing its interaction with RNA and inhibiting protein synthesis. This mechanism of action is unique and has been found to be effective against cancer cells that have developed resistance to other anticancer agents.
Biochemical and Physiological Effects:
Ipomoeassin F has been found to exhibit potent cytotoxicity against cancer cells, inducing cell death through the inhibition of protein synthesis. It has also been shown to have anti-inflammatory properties and to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients. These effects make Ipomoeassin F a promising candidate for the development of novel anticancer agents.
実験室実験の利点と制限
The advantages of using Ipomoeassin F in lab experiments include its potent cytotoxicity against cancer cells, unique mechanism of action, and potential for the development of novel anticancer agents. However, its complex structure and challenging synthesis may pose limitations in its study and potential application.
将来の方向性
May include the development of more efficient synthetic methods, the study of its pharmacokinetics and toxicity, and the exploration of its potential in combination with other anticancer agents. The use of Ipomoeassin F in the treatment of other diseases, such as inflammatory disorders, may also be an area of future study.
合成法
The synthesis of Ipomoeassin F involves several steps, including the isolation of the natural compound from the seeds of Ipomoea pes-caprae, purification, and structural elucidation. The total synthesis of Ipomoeassin F has also been achieved through a multi-step process involving the use of various reagents and catalysts. The synthesis of Ipomoeassin F is challenging due to its complex structure, but the development of efficient synthetic methods has facilitated its study and potential application.
科学的研究の応用
Ipomoeassin F has been the subject of extensive scientific research due to its potential as a novel anticancer agent. Studies have shown that Ipomoeassin F exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce cell death through a unique mechanism that involves the inhibition of protein synthesis. This mechanism of action is distinct from other anticancer agents, making Ipomoeassin F a promising candidate for further study and potential clinical application.
特性
CAS番号 |
116496-19-6 |
|---|---|
製品名 |
4-Isopropyl-7-methylbenzofuran |
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
7-methyl-4-propan-2-yl-1-benzofuran |
InChI |
InChI=1S/C12H14O/c1-8(2)10-5-4-9(3)12-11(10)6-7-13-12/h4-8H,1-3H3 |
InChIキー |
KLHQEMIPNPBHHC-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)C(C)C)C=CO2 |
正規SMILES |
CC1=C2C(=C(C=C1)C(C)C)C=CO2 |
同義語 |
Benzofuran, 7-methyl-4-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



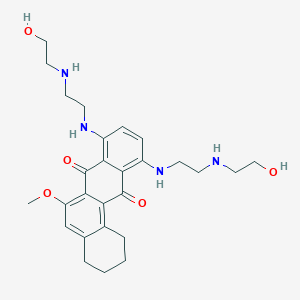
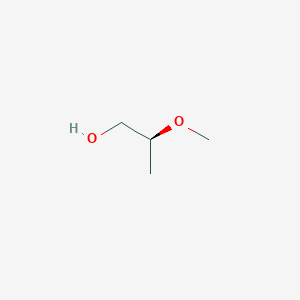


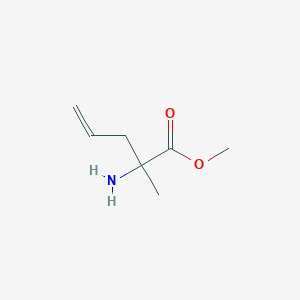
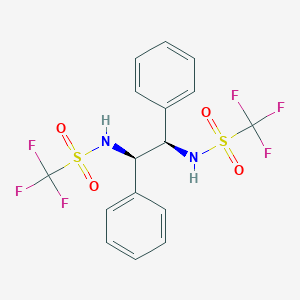
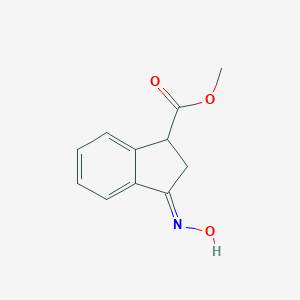
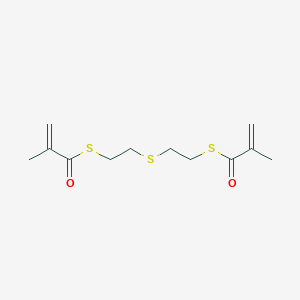
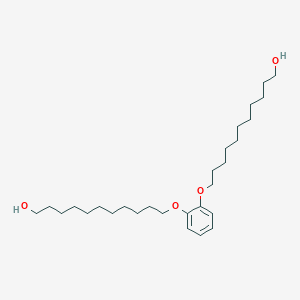
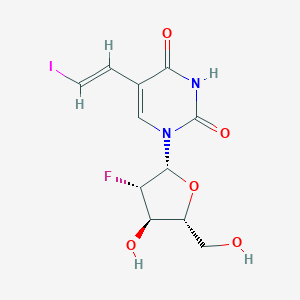
![Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B39343.png)

